molecular formula C7H5NO4 B15002886 1,3-Benzodioxole-5,6-dione, 5-oxime

1,3-Benzodioxole-5,6-dione, 5-oxime

Cat. No.: B15002886
M. Wt: 167.12 g/mol
InChI Key: DYEVDYFJBDMJPK-UHFFFAOYSA-N
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Description

(6E)-6-(HYDROXYIMINO)-5,6-DIHYDRO-2H-1,3-BENZODIOXOL-5-ONE is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a hydroxyimino group and a benzodioxole ring, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6E)-6-(HYDROXYIMINO)-5,6-DIHYDRO-2H-1,3-BENZODIOXOL-5-ONE typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a benzodioxole derivative with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the hydroxyimino group. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(6E)-6-(HYDROXYIMINO)-5,6-DIHYDRO-2H-1,3-BENZODIOXOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or halogens (Cl₂, Br₂) for halogenation.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitrated or halogenated benzodioxole derivatives.

Scientific Research Applications

(6E)-6-(HYDROXYIMINO)-5,6-DIHYDRO-2H-1,3-BENZODIOXOL-5-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6E)-6-(HYDROXYIMINO)-5,6-DIHYDRO-2H-1,3-BENZODIOXOL-5-ONE involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. In cancer research, this compound has been shown to induce apoptosis in cancer cells by interacting with cellular proteins and disrupting their function .

Comparison with Similar Compounds

Similar Compounds

    (6E)-6-(HYDROXYIMINO)-5,6-DIHYDRO-2H-1,3-BENZODIOXOL-4-ONE: Similar structure but with a different position of the hydroxyimino group.

    (6E)-6-(HYDROXYIMINO)-5,6-DIHYDRO-2H-1,3-BENZODIOXOL-3-ONE: Another isomer with the hydroxyimino group at a different position.

Uniqueness

(6E)-6-(HYDROXYIMINO)-5,6-DIHYDRO-2H-1,3-BENZODIOXOL-5-ONE is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C7H5NO4

Molecular Weight

167.12 g/mol

IUPAC Name

6-nitroso-1,3-benzodioxol-5-ol

InChI

InChI=1S/C7H5NO4/c9-5-2-7-6(11-3-12-7)1-4(5)8-10/h1-2,9H,3H2

InChI Key

DYEVDYFJBDMJPK-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)N=O)O

Origin of Product

United States

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